Dual Enkephalinase Inhibition Potency
RB 101 is a prodrug that, upon in vivo bioactivation, simultaneously generates two distinct enzyme inhibitors: one targeting aminopeptidase N (APN) with an IC50 of 11 nM and another targeting neutral endopeptidase/neprilysin (NEP) with an IC50 of 2 nM [1]. In contrast, the widely used reference compound thiorphan is a selective NEP inhibitor (Ki ≈ 2.2 nM) with no meaningful APN activity, and bestatin inhibits APN only at micromolar concentrations (IC50 = 16.9 µM) [2]. Thus, neither single agent alone can block both enkephalin-degrading pathways, whereas RB 101-derived inhibitors achieve dual-pathway blockade at low nanomolar potency.
| Evidence Dimension | Enzyme inhibition potency (APN and NEP) |
|---|---|
| Target Compound Data | APN IC50 = 11 nM; NEP IC50 = 2 nM (RB 101-generated active metabolites) |
| Comparator Or Baseline | Thiorphan: NEP Ki ≈ 2.2 nM, no APN inhibition at relevant concentrations. Bestatin: APN IC50 = 16.9 µM, no NEP inhibition. |
| Quantified Difference | RB 101 metabolites inhibit both APN and NEP at nanomolar range; bestatin is approximately 1,500-fold weaker at APN than the RB 101-derived APN inhibitor (IC50 16.9 µM vs. 11 nM). |
| Conditions | In vitro enzyme inhibition assays using purified APN and NEP; IC50 and Ki values derived from published studies. |
Why This Matters
Only RB 101 provides complete, dual-pathway enkephalinase inhibition at nanomolar potency; single-target comparators leave one catabolic route unblocked, yielding incomplete enkephalin protection.
- [1] Noble F, Soleilhac JM, Soroca-Lucas E, Turcaud S, Fournie-Zaluski MC, Roques BP. Inhibition of the enkephalin-metabolizing enzymes by the first systemically active mixed inhibitor prodrug RB 101 induces potent analgesic responses in mice and rats. J Pharmacol Exp Ther. 1992 Apr;261(1):181-90. PMID: 1560364. View Source
- [2] IUPHAR/BPS Guide to Immunopharmacology. Thiorphan Ligand Activity Charts. ChEMBL pKi 8.66 (Ki = 2.2 nM) for recombinant human NEP. View Source
